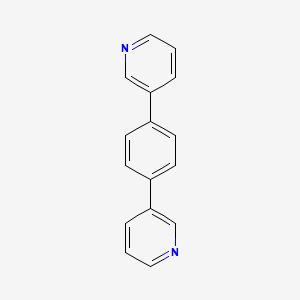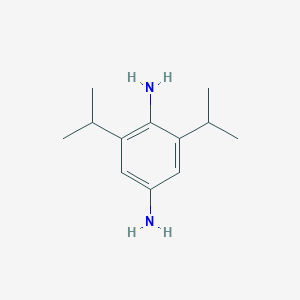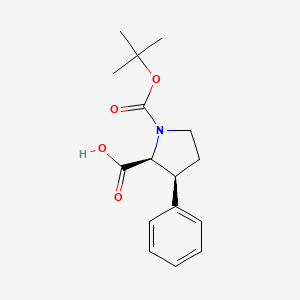![molecular formula C14H17ClN2O2 B3328407 8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one CAS No. 460346-02-5](/img/structure/B3328407.png)
8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
概要
説明
8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one is a synthetic organic compound characterized by its spirocyclic structure, which includes a quinazolinone moiety fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the spirocyclohexane ring. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Spirocyclization: The spirocyclohexane ring is introduced via a nucleophilic substitution reaction, where a suitable cyclohexane derivative reacts with the quinazolinone intermediate under basic conditions.
Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the spiroquinazolinone to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 8’-Chloro-5’-formyl-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one, while substitution of the chloro group with an amine could produce 8’-Amino-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique physical or chemical properties.
作用機序
The mechanism of action of 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one: Unique due to its specific spirocyclic structure and substitution pattern.
Spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one: Lacks the chloro and methoxy substituents, which may affect its biological activity.
5’-Methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one: Similar but without the chloro group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both chloro and methoxy groups in 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other spiroquinazolinone derivatives.
This detailed overview provides a comprehensive understanding of 8’-Chloro-5’-methoxy-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
8-chloro-5-methoxyspiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-10-6-5-9(15)12-11(10)14(17-13(18)16-12)7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGVQVPEASPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)NC23CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)






![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)






